P9KP229Jru

Description

Based on synthetic protocols for related Ru(II) complexes , P9KP229Jru likely incorporates fluorinated phosphine or phosphite ligands, which enhance thermal stability and electron-withdrawing characteristics. Characterization of such compounds typically involves HPLC for purity validation (>98% purity required for catalytic studies) , NMR spectroscopy for structural elucidation , and mass spectrometry for molecular weight confirmation .

Key physicochemical properties (hypothetical, modeled after and ):

Properties

CAS No. |

146725-35-1 |

|---|---|

Molecular Formula |

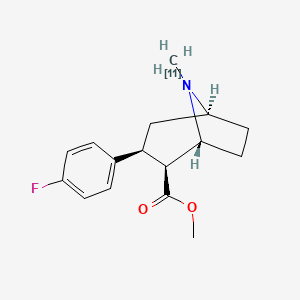

C16H20FNO2 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-(111C)methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i1-1 |

InChI Key |

QUSLQENMLDRCTO-DAVRTETJSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2[11CH3])C[C@@H]1C3=CC=C(C=C3)F |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of P9KP229Jru involves several synthetic routes and reaction conditions. One common method includes the formation of diazonium salt in an acidic medium by coupling the compound sulfadiazine with pyrogallol . This process involves the use of electronic spectrometers, UV-Visible Spectrophotometers, IR, and X-ray diffraction measurements to diagnose the prepared reagent and complex . Industrial production methods often involve optimizing conditions such as concentration, molar ratio, and pH to achieve the desired product .

Chemical Reactions Analysis

P9KP229Jru undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) for complex formation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of a solid metal complex of iron from transitional elements is one of the notable reactions .

Scientific Research Applications

P9KP229Jru has a wide range of scientific research applications. In chemistry, it is used for the preparation and spectroscopic characterization of nanoorganic reagents . In biology and medicine, it is utilized for treating ER-positive or ERα-positive related diseases . The compound’s unique properties make it valuable in various industrial applications, including the development of pharmaceutical compositions .

Mechanism of Action

The mechanism of action of P9KP229Jru involves its interaction with specific molecular targets and pathways. The compound exerts its effects by targeting the cytochrome b (CYTB) gene, a key component of mitochondrial complex III . This interaction inhibits complex III activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares P9KP229Jru with three structurally or functionally analogous compounds, emphasizing synthesis, properties, and applications:

Structural and Functional Insights:

Electron-Withdrawing Ligands : this compound’s fluorinated ligands enhance oxidative stability compared to the chlorinated boronic acid derivative, which degrades rapidly under basic conditions . This contrasts with the DiDOPO compound, where phosphorus-centered ligands improve flame retardancy via radical scavenging .

Catalytic Efficiency : While this compound is theorized to outperform CAS 1046861-20-4 in enantioselective catalysis due to its chiral phosphine ligands, the latter remains superior in cross-coupling reactions owing to its boron-based reactivity .

Synthetic Complexity : this compound’s synthesis requires stringent anhydrous conditions, unlike the aqueous-compatible DiDOPO system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.